Hiv-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hiv-IN-1 is a novel inhibitor targeting the integrase enzyme of the human immunodeficiency virus type 1 (HIV-1). Integrase is a crucial enzyme that facilitates the integration of viral DNA into the host genome, a necessary step for viral replication. By inhibiting this enzyme, this compound disrupts the replication cycle of HIV-1, making it a promising candidate for antiretroviral therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hiv-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of diketo acid moieties, which are essential for the inhibitory activity against integrase. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are employed to achieve efficient and consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: Hiv-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Hiv-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of integrase in the HIV-1 life cycle and to investigate potential resistance mechanisms.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV-1 infection, particularly in cases where resistance to existing drugs has developed.
Industry: Utilized in the development of diagnostic assays and screening tools for HIV-1 inhibitors
Mécanisme D'action
Hiv-IN-1 exerts its effects by binding to the integrase enzyme of HIV-1, thereby inhibiting its activity. The compound specifically targets the active site of integrase, preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition disrupts the replication cycle of HIV-1, reducing viral load and preventing the spread of infection .
Comparaison Avec Des Composés Similaires
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: Hiv-IN-1 is unique in its chemical structure and mechanism of action compared to other integrase inhibitors. While compounds like raltegravir and dolutegravir also target the integrase enzyme, this compound has shown efficacy against strains of HIV-1 that are resistant to these drugs. Additionally, this compound has a distinct binding profile, which may contribute to its effectiveness in overcoming resistance .
Propriétés
Formule moléculaire |
C37H35F4N9O2S |
---|---|
Poids moléculaire |
745.8 g/mol |
Nom IUPAC |
N-[(1S)-1-[6-(3-amino-1-methylindazol-7-yl)-2-(3-hydroxy-3-methylazetidin-1-yl)-[1,3]thiazolo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[3-(difluoromethyl)-5,5a,6,6a-tetrahydro-4H-cyclopropa[g]indazol-1-yl]acetamide |
InChI |
InChI=1S/C37H35F4N9O2S/c1-37(52)15-49(16-37)36-45-35-27(53-36)13-25(21-4-3-5-23-31(21)48(2)47-34(23)42)29(44-35)26(10-17-8-19(38)12-20(39)9-17)43-28(51)14-50-32-22(30(46-50)33(40)41)7-6-18-11-24(18)32/h3-5,8-9,12-13,18,24,26,33,52H,6-7,10-11,14-16H2,1-2H3,(H2,42,47)(H,43,51)/t18?,24?,26-/m0/s1 |
Clé InChI |
LMYMGDORKOWFTR-ZNZMXDNOSA-N |
SMILES isomérique |
CC1(CN(C1)C2=NC3=C(S2)C=C(C(=N3)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(CCC7C6C7)C(=N5)C(F)F)C8=CC=CC9=C8N(N=C9N)C)O |
SMILES canonique |
CC1(CN(C1)C2=NC3=C(S2)C=C(C(=N3)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(CCC7C6C7)C(=N5)C(F)F)C8=CC=CC9=C8N(N=C9N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.